Increased Lipophilicity of 2-tert-Butyl-3-isopropyl-2H-indazole Compared to Smaller 2-Alkyl-2H-indazoles
The compound exhibits a significantly higher lipophilicity (LogP = 3.91) than its smaller 2-alkyl-substituted analogs, such as 2-methyl-2H-indazole (LogP ≈ 1.57) and 2-propyl-2H-indazole (LogP = 2.4). This quantifiable difference is a direct result of the combined hydrophobic contributions from the tert-butyl group at the 2-position and the isopropyl group at the 3-position. This substantial increase in LogP can be leveraged to enhance membrane permeability in cell-based assays or to alter the compound's partitioning in liquid-liquid extraction processes. [1]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.91470 |
| Comparator Or Baseline | 2-methyl-2H-indazole: 1.5733; 2-propyl-2H-indazole: 2.4 |
| Quantified Difference | +2.34 LogP units vs. 2-methyl-2H-indazole; +1.51 LogP units vs. 2-propyl-2H-indazole |
| Conditions | Computed or experimentally derived octanol-water partition coefficient (LogP) as reported in chemical databases. |
Why This Matters
This quantifiable difference in lipophilicity is critical for researchers aiming to optimize membrane permeability or for process chemists requiring a specific partition coefficient for extraction and purification workflows.
- [1] Molaid. (n.d.). 2-propyl-2H-indazole (CAS 138306-36-2). Molaid. View Source
